

(Rac)-Tivantinib: Application Notes and Protocols for Cell Viability and Apoptosis Assays

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Compound of Interest

Compound Name: (Rac)-Tivantinib

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Introduction

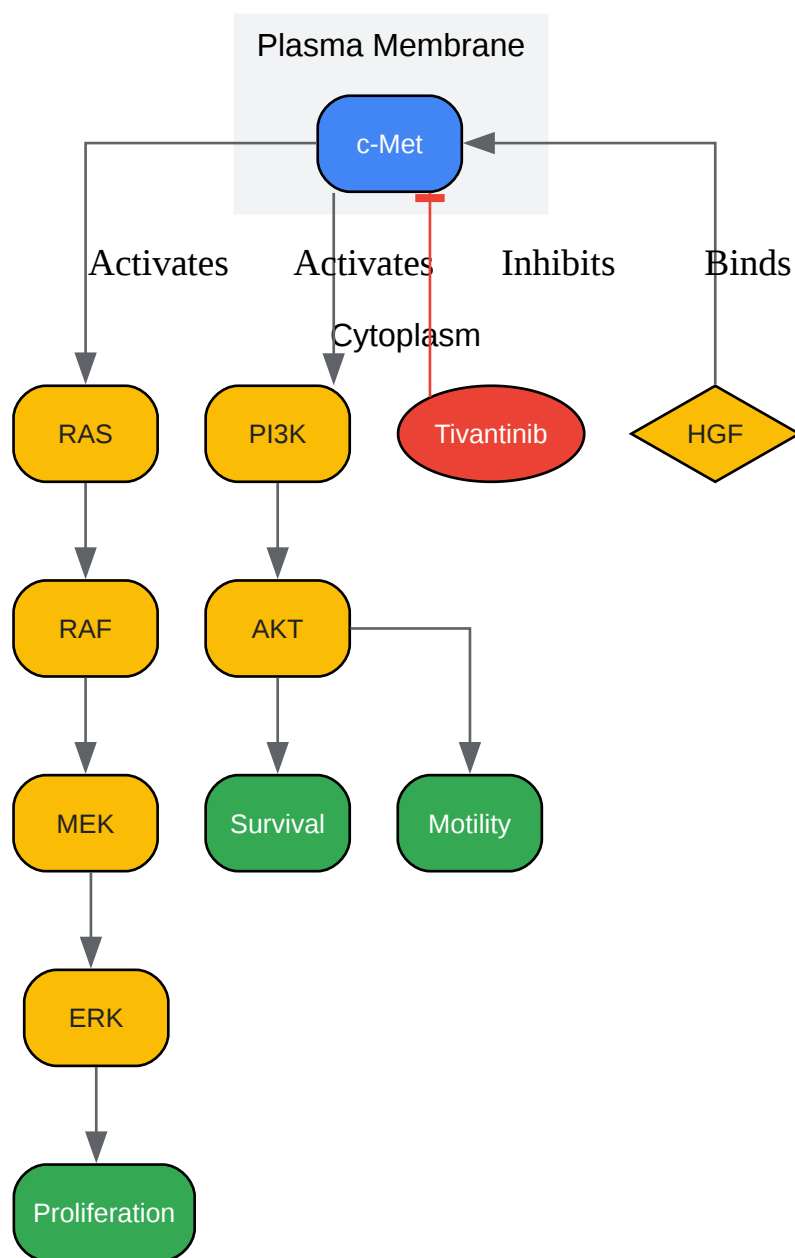
(Rac)-Tivantinib, also known as ARQ 197, is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in the development and progression of various cancers.[2][3] Tivantinib acts as a non-ATP competitive inhibitor, binding to the dephosphorylated form of the c-Met kinase.[2][4] While initially developed as a selective c-Met inhibitor, emerging evidence suggests that Tivantinib also exerts cytotoxic effects through mechanisms independent of c-Met, including the disruption of microtubule polymerization.[5][6] This dual mechanism of action makes it a compound of significant interest in oncology research and drug development.

These application notes provide detailed protocols for assessing the effects of **(Rac)-Tivantinib** on cell viability and apoptosis, along with a summary of its reported efficacy in various cancer cell lines.

Signaling Pathway

The primary target of Tivantinib is the c-Met receptor. Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating

downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival.[2] Tivantinib's inhibition of c-Met phosphorylation blocks these downstream signals.



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Caption: Tivantinib inhibits the HGF/c-Met signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Tivantinib in various cancer cell lines.

Table 1: IC50 Values for Cell Viability

Cell Line	Cancer Type	IC50 (μM)
A549	Non-Small Cell Lung Carcinoma	0.38[4]
DBTRG	Glioblastoma	0.45[4]
NCI-H441	Non-Small Cell Lung Carcinoma	0.29[4]
HT29	Colon Cancer	~0.1-0.3[7]
MKN-45	Gastric Cancer	~0.1-0.3[7]
MDA-MB-231	Breast Cancer	~0.1-0.3[7]

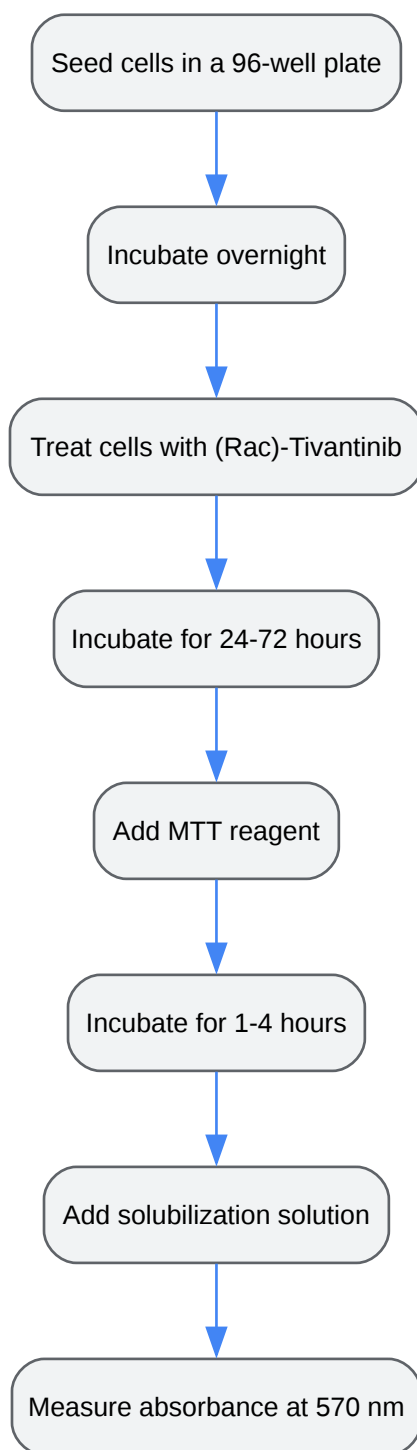
Table 2: Apoptotic Effects of Tivantinib

Cell Line	Effect	Observations
HT29	Induction of Apoptosis	Caspase-dependent apoptosis observed.[4]
MKN-45	Induction of Apoptosis	Caspase-dependent apoptosis observed.[4]
MDA-MB-231	Induction of Apoptosis	Caspase-dependent apoptosis observed.[4]
EBC1	G2/M Cell Cycle Arrest	Similar to the effect of vincristine, suggesting microtubule disruption.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.



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Caption: Workflow for the MTT cell viability assay.

Materials:

- **(Rac)-Tivantinib**
- Cancer cell lines of interest
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

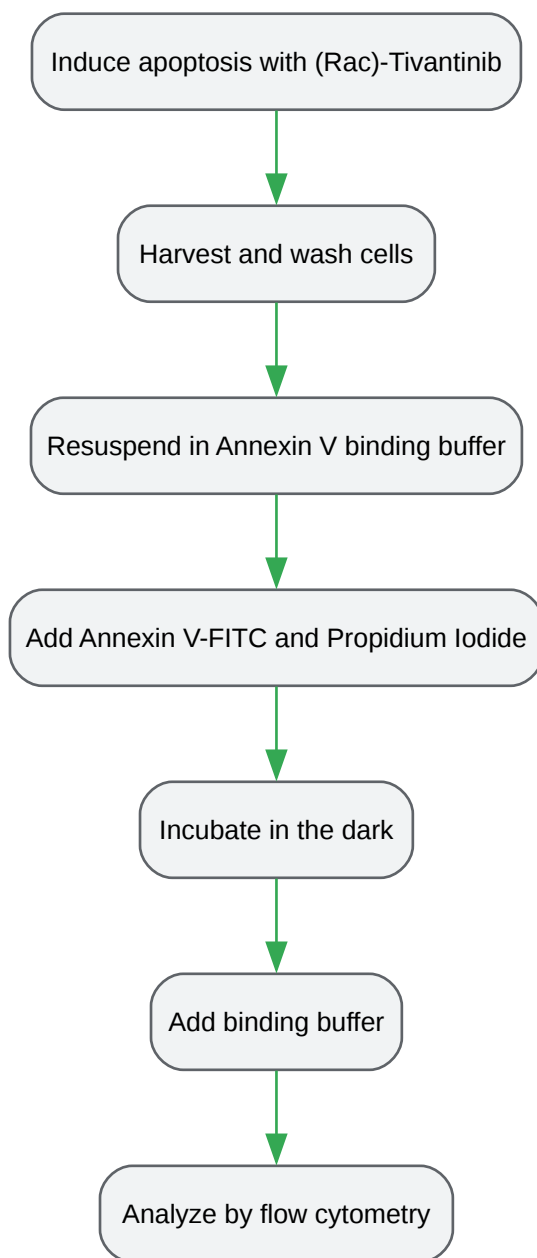
Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of **(Rac)-Tivantinib** in complete culture medium. Remove the medium from the wells and add 100 μ L of the Tivantinib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well.[8]
- Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

- Solubilization: Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[8]
- Absorbance Measurement: Gently pipette to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the Tivantinib concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.



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Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

- **(Rac)-Tivantinib**
- Cancer cell lines of interest

- 6-well plates
- Complete cell culture medium
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol:

- Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of **(Rac)-Tivantinib** for a specified period (e.g., 24 or 48 hours). Include appropriate controls.
- Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
- Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.[\[9\]](#)
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.[\[10\]](#)
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 1 μ L of PI solution.[\[11\]](#)
- Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[\[10\]](#)[\[11\]](#)
- Dilution: Add 400 μ L of 1X Binding Buffer to each tube.[\[10\]](#)
- Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

(Rac)-Tivantinib demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its dual mechanism of action, targeting both the c-Met signaling pathway and microtubule dynamics, makes it a versatile tool for cancer research. The provided protocols offer standardized methods for evaluating the efficacy of Tivantinib and similar compounds in vitro. Careful execution of these assays will yield valuable data for understanding the cellular responses to this promising anti-cancer agent.

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